Lipophilicity (LogP) Advantage Over Non-Chlorinated Analog
3-Chloro-2,4-difluorobenzyl bromide exhibits a computed LogP of approximately 3.5, which is a crucial parameter for drug design and synthetic intermediate handling [1]. This value is notably higher than the LogP of the core comparator 2,4-difluorobenzyl bromide (LogP = 2.9), which lacks the chlorine substituent at the 3-position .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.5 |
| Comparator Or Baseline | 2,4-Difluorobenzyl bromide (CAS 23915-07-3), LogP = 2.86–3.06 |
| Quantified Difference | △ LogP ≈ 0.5–0.6 log units |
| Conditions | Computed property (ACD/Labs or similar); consistent across multiple database entries |
Why This Matters
A 0.5–0.6 log unit increase in LogP corresponds to a roughly three- to four-fold increase in the octanol-water partition coefficient, which significantly affects extraction efficiency, chromatographic behavior, and the final drug candidate's membrane permeability.
- [1] Molbase. 3-Chloro-2,6-difluorobenzyl bromide (CAS 261762-47-4). LogP: 3.5131. Available at: https://qiye.molbase.cn/ View Source
